4-(5-Methylfur-2-yl)-1,2,3-thiadiazole
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Overview
Description
4-(5-Methylfur-2-yl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of the furan ring, a five-membered aromatic ring with one oxygen atom, adds to the compound’s unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylfurfural with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylfur-2-yl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the thiadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 4-(5-Methylfur-2-yl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound’s ability to interact with cellular proteins and disrupt normal cellular functions is a key aspect of its biological activity.
Comparison with Similar Compounds
4-(5-Methylfur-2-yl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
4-(5-Methylfur-2-yl)-1,2,3-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.
4-(5-Methylfur-2-yl)-1,2,3-oxadiazole: Contains an oxadiazole ring, which has different electronic properties compared to the thiadiazole ring.
5-Methylfurfural: The precursor to this compound, which lacks the thiadiazole ring but retains the furan ring.
The uniqueness of this compound lies in its combination of the furan and thiadiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-2-3-7(10-5)6-4-11-9-8-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUVZNMGFXCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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